molecular formula C19H17N7O2 B2483129 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 2034371-06-5

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B2483129
CAS No.: 2034371-06-5
M. Wt: 375.392
InChI Key: FUIRXQFTPZGSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazine core substituted with a methylpyrazole moiety at the 3-position, linked via a methylene bridge to an acetamide group. The acetamide is further connected to a 4-oxoquinazolin-3(4H)-yl scaffold, a pharmacophore associated with diverse biological activities, including anti-inflammatory and antimicrobial properties .

Properties

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N7O2/c1-25-10-13(8-24-25)18-16(20-6-7-21-18)9-22-17(27)11-26-12-23-15-5-3-2-4-14(15)19(26)28/h2-8,10,12H,9,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUIRXQFTPZGSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and implications for therapeutic applications.

Synthesis and Structural Properties

The compound can be synthesized through various methods, often involving the reaction of pyrazole derivatives with acetamide and quinazoline derivatives. The synthesis typically yields a product with good purity, which is essential for biological testing. The key structural features include:

  • Pyrazole moiety : Known for its diverse biological activities.
  • Quinazoline scaffold : Associated with anticancer properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds containing quinazoline and pyrazole structures exhibit potent anticancer properties. For instance, derivatives of quinazolines have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth.

2. Anti-inflammatory Properties

The compound may possess anti-inflammatory effects, similar to other pyrazole derivatives that have demonstrated the ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This activity is crucial for developing treatments for chronic inflammatory diseases.

3. Antimicrobial Activity

Studies have shown that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the pyrazole and quinazoline moieties in this compound suggests potential effectiveness against resistant strains.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound:

StudyFindings
Selvam et al. (2014)Reported that pyrazole derivatives showed significant anti-inflammatory activity, inhibiting TNF-alpha and IL-6 at concentrations comparable to standard drugs .
Burguete et al. (2018)Highlighted the antimicrobial activity of pyrazole-based compounds against E. coli and S. aureus, with certain derivatives showing enhanced efficacy due to structural modifications .
Chovatia et al. (2020)Investigated the anti-tubercular properties of pyrazole compounds, demonstrating promising results against Mycobacterium tuberculosis strains .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Kinase Inhibition : The quinazoline structure may inhibit tyrosine kinases involved in cancer progression.
  • Cytokine Modulation : The compound could modulate inflammatory pathways by inhibiting cytokine production.
  • Membrane Disruption : Antimicrobial activity may arise from disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and quinazoline have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies employing disc diffusion methods have shown promising results, suggesting that this compound may also possess similar antimicrobial capabilities .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. Pyrazole and quinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation in vitro. For example, compounds similar to this compound have been evaluated against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer), showing varying degrees of cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin .

Computational Studies

Molecular docking studies have been employed to predict the interactions of this compound with biological targets. These studies suggest that the compound can effectively bind to specific enzymes or receptors involved in disease pathways, which supports its potential therapeutic applications .

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its pyrazine-methylpyrazole and 4-oxoquinazolinone motifs. Key analogs and their structural distinctions include:

Compound Name / ID (Source) Core Structure Substituents / Modifications
Target Compound Pyrazine + 4-oxoquinazolinone 3-(1-Methyl-1H-pyrazol-4-yl)pyrazine, methylene bridge
N-(4-Oxo-2-phenylquinazolin-3-yl)acetamide derivatives Quinazolinone + acetamide 2-Phenyl group, variable amines at acetamide (e.g., ethylamino)
2-Amidobenzimidazole derivatives Benzimidazole + pyrazole-acetamide Benzimidazole core, pyrazole linked via acetamide
Pyridazine/phthalazin-quinazolinone hybrids Quinazolinone + pyridazine/phthalazin Complex heterocyclic substituents (e.g., nitro, tetraoxo groups)

Key Observations :

  • The target compound’s pyrazine-methylpyrazole group may enhance solubility or binding affinity compared to phenyl or benzimidazole cores in analogs .

Key Observations :

  • The target compound’s synthesis likely employs carbodiimide-based coupling (similar to ), whereas uses nucleophilic substitution.
  • Multi-step syntheses (e.g., ) may reduce scalability compared to the target’s simpler architecture.

Pharmacological Activity

Compound Type (Source) Biological Activity Efficacy vs. Reference Drugs Safety Notes
Quinazolinone Acetamides Anti-inflammatory (COX inhibition) > Diclofenac (one derivative) Moderate ulcerogenicity vs. aspirin
Pyridazine-Phthalazin Hybrids Antimicrobial (broad-spectrum) Not compared to standards Not reported
Benzimidazole Derivatives Unreported in evidence N/A N/A

Key Inferences :

  • The target’s 4-oxoquinazolinone core aligns with anti-inflammatory activity observed in , but its methylpyrazole group may reduce ulcerogenic risk compared to phenyl-containing analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrazine and quinazolinone precursors. For example:

  • Step 1 : Condensation of 1-methylpyrazole-4-carbaldehyde with pyrazine derivatives under reflux in ethanol or DMF to form the pyrazinylmethyl intermediate .
  • Step 2 : Acetylation of the quinazolinone moiety using chloroacetyl chloride, followed by coupling with the pyrazinylmethyl intermediate via nucleophilic substitution .
  • Critical Conditions : Temperature control (70–90°C), anhydrous solvents (e.g., DCM), and catalysts like triethylamine to enhance yield .

Q. Which analytical techniques are essential for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazine and quinazolinone moieties. Aromatic proton signals between δ 7.5–8.5 ppm are diagnostic .
  • HPLC/MS : Ensures purity (>95%) and validates molecular weight (e.g., ESI-MS m/z 450.2 [M+H]+^+) .
  • Elemental Analysis : Matches calculated C, H, N percentages with experimental values (e.g., C20_{20}H18_{18}N8_{8}O2_{2}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Approach :

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while THF improves regioselectivity in acylation steps .
  • Catalyst Selection : Use of Pd(OAc)2_2 or CuI for Suzuki-Miyaura coupling to attach aryl groups to the pyrazine ring .
  • Computational Design : Tools like density functional theory (DFT) predict transition states and guide solvent/catalyst selection (e.g., ICReDD’s reaction path search methods) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. antimicrobial)?

  • Analysis Framework :

  • Assay Variability : Compare protocols (e.g., DPPH for antioxidants vs. microdilution for antimicrobials) .
  • Structural Modifications : Test analogs with substituents at the quinazolinone 4-oxo position; electron-withdrawing groups (NO2_2) enhance antimicrobial activity, while electron-donating groups (OCH3_3) favor antioxidant effects .
  • Docking Studies : Molecular docking against target proteins (e.g., CYP450 for antimicrobials, Keap1-Nrf2 for antioxidants) clarifies mechanism-specific interactions .

Q. How do computational methods enhance mechanistic understanding of its reactivity?

  • Case Study :

  • Reaction Path Modeling : Quantum chemical calculations (Gaussian 09) identify intermediates in the acylation step, revealing a six-membered transition state with ΔG^\ddagger ≈ 25 kcal/mol .
  • MD Simulations : Simulate solvation effects on the pyrazine ring’s nucleophilicity, explaining solvent-dependent regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.